![molecular formula C7H12ClNO B13454563 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[44]non-3-enehydrochloride is a compound that belongs to the class of spiro-heterocycles These compounds are characterized by a unique spirocyclic structure, which includes a nitrogen and an oxygen atom within the ring system
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a suitable lactone with an amine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development and biochemical research.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a modulation of biological processes. For example, it has been shown to inhibit endothelial migration induced by vascular endothelial growth factor, which is crucial in angiogenesis .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be compared with other similar spirocyclic compounds, such as:
Azaspirene: This compound also contains a spirocyclic structure and has been studied for its angiogenesis inhibitory properties.
Pseurotins: These compounds possess a similar spirocyclic ring system and have shown inhibitory effects on chitin synthase.
Synerazol: Another spirocyclic compound with structural similarities, known for its unique biological activities.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-oxa-7-azaspiro[4.4]non-3-ene;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h1-2,8H,3-6H2;1H |
InChI Key |
VAWDEDPSXPRPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C=CCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


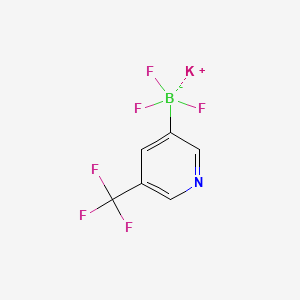

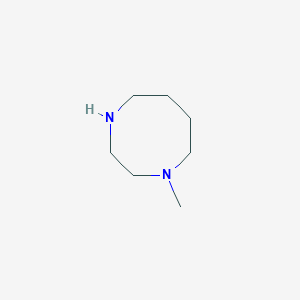
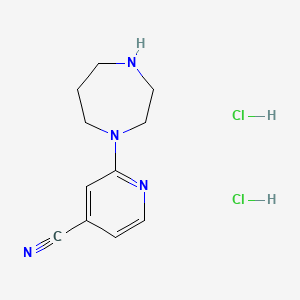
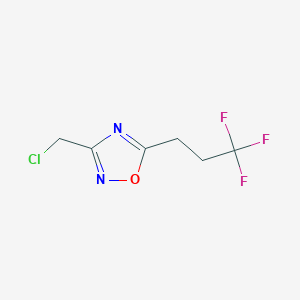
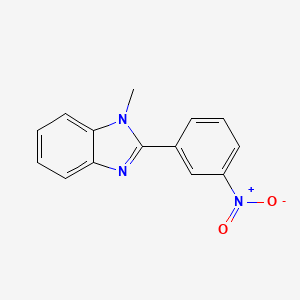
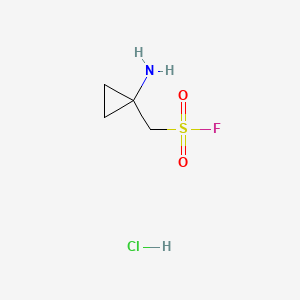
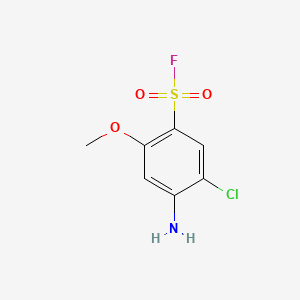

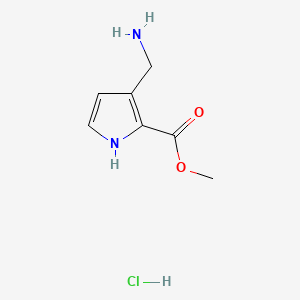
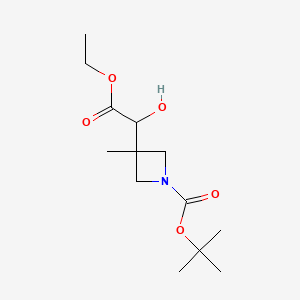
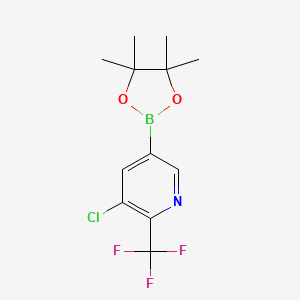
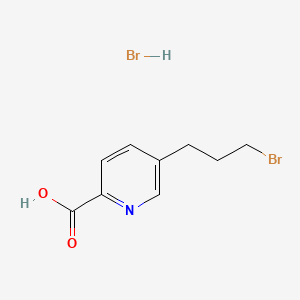
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)
